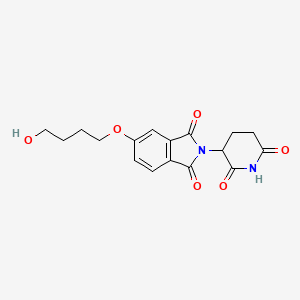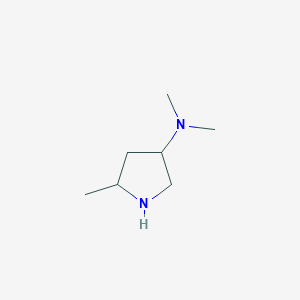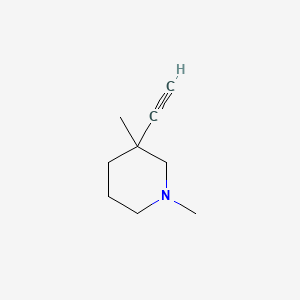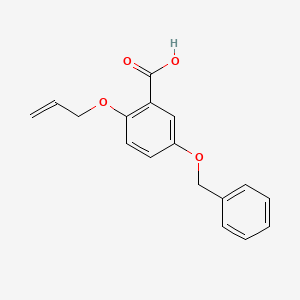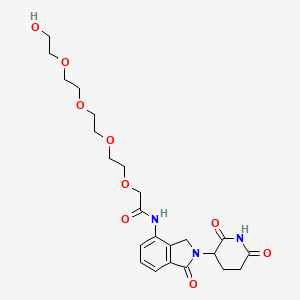
Lenalidomide-acetamido-O-PEG4-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-acetamido-O-PEG4-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of lenalidomide by incorporating a polyethylene glycol (PEG) linker. The PEG linker helps in improving the pharmacokinetic properties of the drug, making it more effective in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG4-OH involves several steps. The initial step is the synthesis of lenalidomide, which is achieved through the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride This is typically done through a series of coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-acetamido-O-PEG4-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The PEG linker allows for substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance its therapeutic properties .
Scientific Research Applications
Lenalidomide-acetamido-O-PEG4-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of PEGylation on drug solubility and stability.
Biology: Investigated for its potential to modulate immune responses and enhance the efficacy of immunotherapies.
Mechanism of Action
Lenalidomide-acetamido-O-PEG4-OH exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the activity of T cells and natural killer cells, leading to improved immune responses.
Anti-angiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Direct Cytotoxicity: Induces apoptosis in malignant cells by modulating various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with enhanced potency and reduced side effects.
Lenalidomide: The base compound from which Lenalidomide-acetamido-O-PEG4-OH is derived.
Uniqueness
This compound is unique due to the incorporation of the PEG4 linker, which significantly improves its solubility and bioavailability compared to its parent compounds. This modification enhances its therapeutic potential and makes it a valuable compound for various scientific and medical applications .
Properties
Molecular Formula |
C23H31N3O9 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetamide |
InChI |
InChI=1S/C23H31N3O9/c27-6-7-32-8-9-33-10-11-34-12-13-35-15-21(29)24-18-3-1-2-16-17(18)14-26(23(16)31)19-4-5-20(28)25-22(19)30/h1-3,19,27H,4-15H2,(H,24,29)(H,25,28,30) |
InChI Key |
IEZNHLNOCGEUSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




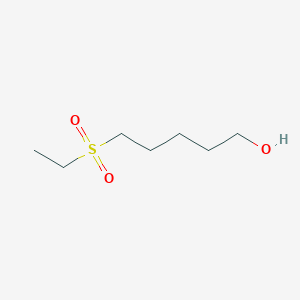
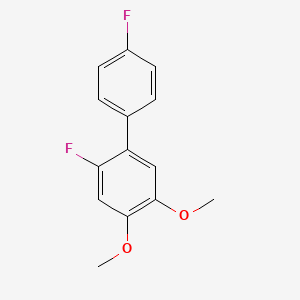
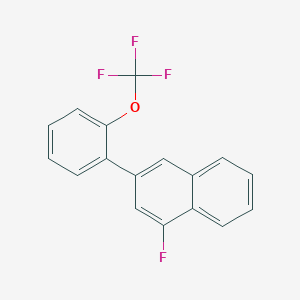

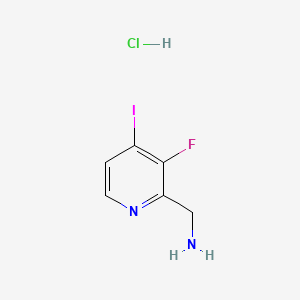
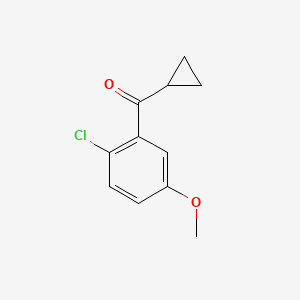
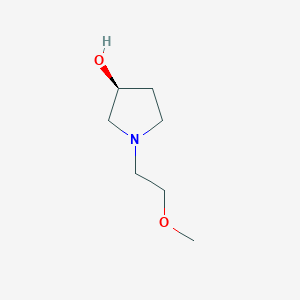
![2-Deoxy-2-[(trifluoroacetyl)amino]hexose](/img/structure/B14774310.png)
